5-(tert-Butyl)-1,1-dimethylindan

Catalog No.
S14276836
CAS No.
38393-97-4
M.F
C15H22
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(tert-Butyl)-1,1-dimethylindan

CAS Number

38393-97-4

Product Name

5-(tert-Butyl)-1,1-dimethylindan

IUPAC Name

6-tert-butyl-3,3-dimethyl-1,2-dihydroindene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C15H22/c1-14(2,3)12-6-7-13-11(10-12)8-9-15(13,4)5/h6-7,10H,8-9H2,1-5H3

InChI Key

CVJYZSZDNBCBSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)C(C)(C)C)C

5-(tert-Butyl)-1,1-dimethylindan is an organic compound characterized by its unique structure, which includes a tert-butyl group and two methyl groups attached to an indan framework. Its molecular formula is C15H22C_{15}H_{22}, and it features a bicyclic structure that contributes to its distinct chemical properties. The compound is typically a colorless liquid with a mild odor, and its boiling point ranges from 79 to 87 °C at reduced pressure (2 mmHg) . The presence of the bulky tert-butyl group influences both the steric and electronic properties of the molecule, making it of interest in various chemical and biological studies.

  • Formation of Indan: Isoprene reacts with tert-butylbenzene under acidic conditions to form the indan structure.
  • Alkylation: The tert-butyl group is introduced during this reaction, resulting in the formation of 5-(tert-Butyl)-1,1-dimethylindan.

The purity of the synthesized compound can exceed 95% as determined by gas chromatography .

The primary synthesis method for 5-(tert-Butyl)-1,1-dimethylindan involves a one-step reaction using readily available chemicals:

  • Reactants: Isoprene and tert-butylbenzene.
  • Catalyst: Sulfuric acid (93% concentration).
  • Conditions: The reaction is conducted at low temperatures (around 0 to 5 °C) to control the reaction rate and minimize side products.

The process yields a high-purity product after separation and purification steps .

5-(tert-Butyl)-1,1-dimethylindan has potential applications in various fields:

  • Chemical Industry: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Given its potential biological activity, it may be investigated for therapeutic uses.
  • Material Science: Its unique properties may make it suitable for use in polymer formulations or as a plasticizer.

While specific interaction studies on 5-(tert-Butyl)-1,1-dimethylindan are sparse, compounds with similar structures have been studied for their interactions with biological systems. These studies often focus on:

  • Enzyme Inhibition: Investigating how such compounds may inhibit or activate specific enzymes.
  • Receptor Binding: Understanding how they interact with cellular receptors could shed light on their potential therapeutic effects.

Further research is necessary to elucidate the specific interactions of 5-(tert-Butyl)-1,1-dimethylindan.

Several compounds share structural similarities with 5-(tert-Butyl)-1,1-dimethylindan. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
6-tert-Butyl-1,1-dimethylindan0.97Different position of the tert-butyl group
4-Acetyl-6-(tert-butyl)-1,1-dimethylindan0.94Contains an acetyl group which alters reactivity
3-Phenyl-2,3-dihydro-1H-inden-1-one0.91Features a phenyl group instead of alkyl groups
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one0.91Naphthalene structure provides different properties

These compounds highlight the uniqueness of 5-(tert-Butyl)-1,1-dimethylindan through variations in substituents and structural arrangements that influence their chemical behavior and potential applications.

XLogP3

5.3

Exact Mass

202.172150702 g/mol

Monoisotopic Mass

202.172150702 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types